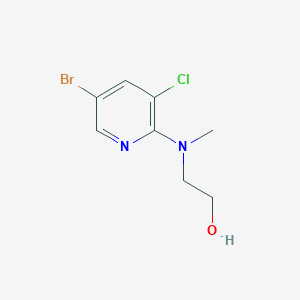![molecular formula C9H6N2O4 B14775228 1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)
1H-Benzo[d]imidazole-2,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzo[d]imidazole-2,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O4. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with dicarboxylic acid derivatives. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates .
化学反応の分析
Types of Reactions: 1H-Benzo[d]imidazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the benzimidazole ring .
科学的研究の応用
1H-Benzo[d]imidazole-2,5-dicarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Benzo[d]imidazole-2,5-dicarboxylic acid varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It interferes with cellular processes such as DNA replication and repair, inducing apoptosis in cancer cells.
Catalytic Activity: In industrial applications, the compound acts as a ligand, forming complexes with metals that catalyze various chemical reactions.
類似化合物との比較
1H-Benzo[d]imidazole-2,5-dicarboxylic acid can be compared with other similar compounds, such as:
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: This compound has similar structural features but with a phenyl group substitution, leading to different chemical properties and applications.
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: This compound has additional carboxyl groups, enhancing its coordination ability with metals for MOF synthesis.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals makes it particularly valuable in the development of advanced materials and catalysts .
特性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
3H-benzimidazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)11-7(10-5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChIキー |
KRBTZLBCIHRRPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)




![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)




